molecular formula C17H24BF3N2O3 B1402625 N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide CAS No. 1357387-24-6

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide

Cat. No. B1402625
M. Wt: 372.2 g/mol
InChI Key: HPNRDPOPMKBCOR-UHFFFAOYSA-N
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Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide is a useful research compound. Its molecular formula is C17H24BF3N2O3 and its molecular weight is 372.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compound Synthesis and Structure Confirmation : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized through a three-step substitution reaction. Their structures were confirmed using various spectroscopy techniques and X-ray diffraction. These compounds are identified as boric acid ester intermediates with benzene rings, demonstrating their potential for further chemical modifications and applications (Huang et al., 2021).

  • Density Functional Theory (DFT) Analysis : The molecular structures of these compounds were calculated and optimized using DFT, which were consistent with the structures determined by X-ray diffraction. This analysis also included investigating the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Application in Medicinal Chemistry

  • Optimized Synthesis for Medicinal Compounds : An optimized synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling of boronic esters has been developed. This method is applicable to high-throughput chemistry and large-scale synthesis of medicinally important compounds (Bethel et al., 2012).

  • Synthesis of Structural Isosteres for Therapeutic Applications : A series of compounds were synthesized based on pirfenidone, a compound with therapeutic effects for fibrosis treatment. This includes the synthesis of N-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-(1H)-pyridin-2-one, demonstrating the versatility of boron-containing compounds in drug development (Abd El Kader et al., 2012).

Chemical and Physical Properties Analysis

  • Conformational Analysis and Vibrational Properties : The structures of similar compounds were characterized by spectroscopy and X-ray diffraction, followed by DFT calculations. This provided insights into the conformational analysis and vibrational properties of these compounds, which is crucial for understanding their behavior in various chemical environments (Wu et al., 2021).

properties

IUPAC Name

2,2-dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BF3N2O3/c1-14(2,3)13(24)23-12-11(8-10(9-22-12)17(19,20)21)18-25-15(4,5)16(6,7)26-18/h8-9H,1-7H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNRDPOPMKBCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)C(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide
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N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide
Reactant of Route 3
Reactant of Route 3
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide
Reactant of Route 4
Reactant of Route 4
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide
Reactant of Route 5
Reactant of Route 5
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide
Reactant of Route 6
Reactant of Route 6
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridin-2-YL)pivalamide

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